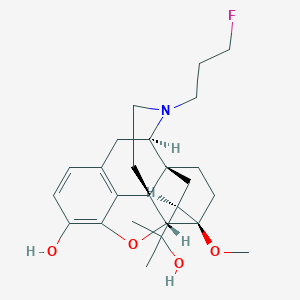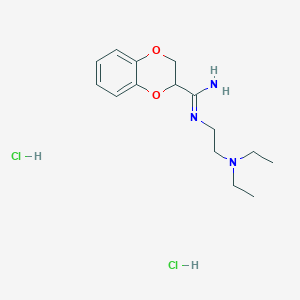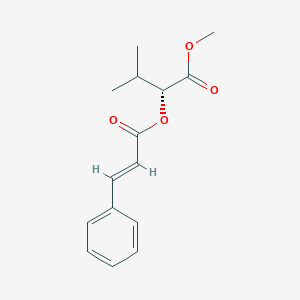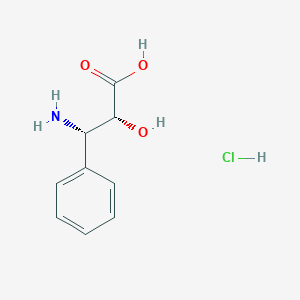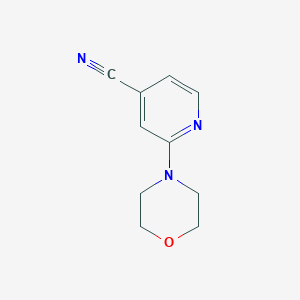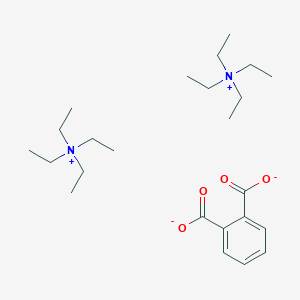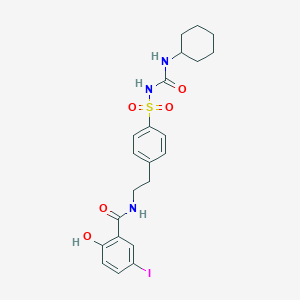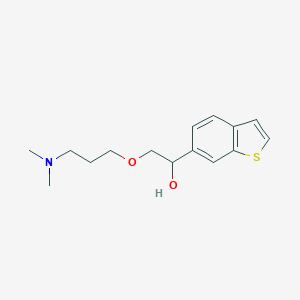
alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is a synthetic analog of the natural compound 1-methyl-4-(1-methylethyl)-2-imidazolin-2-one (GABA), which is an important neurotransmitter in the central nervous system. DMPT has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol exerts its effects through its interaction with GABA receptors in the central nervous system. alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol binds to the GABA receptor and enhances the activity of GABA, leading to an increase in the inhibitory neurotransmitter activity and a decrease in the excitatory neurotransmitter activity. This results in a sedative and anxiolytic effect, which has been shown to improve feed intake and growth performance in animals.
Effets Biochimiques Et Physiologiques
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has been shown to have various biochemical and physiological effects, including an increase in feed intake and growth performance in animals, an improvement in the quality of meat and eggs in poultry, and an improvement in the survival rate and growth performance of fish in aquaculture. alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has also been shown to have a sedative and anxiolytic effect, making it a potential candidate for further research in medicine.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has several advantages for lab experiments, including its ease of synthesis, low cost, and high purity. However, alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for research on alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol, including its potential use as a sedative and anxiolytic agent in medicine, its use as a growth promoter in agriculture and aquaculture, and its potential to improve the quality of meat and eggs in poultry. Further research is needed to determine the optimal dosage and administration of alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol and to investigate its potential side effects and toxicity.
Méthodes De Synthèse
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol can be synthesized through a multi-step process involving several reactions, including the reaction of benzo[b]thiophene-6-carboxaldehyde with 3-dimethylaminopropylmagnesium bromide, followed by the reaction of the resulting intermediate with formaldehyde and reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
Alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has been extensively studied for its potential applications in various fields. In agriculture, alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has been shown to improve feed intake and growth performance in various animal species, including pigs, chickens, and fish. alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has also been shown to improve the quality of meat and eggs in poultry. In aquaculture, alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has been shown to improve the survival rate and growth performance of various fish species, including tilapia and catfish. In medicine, alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol has been studied for its potential use as a sedative and anxiolytic agent.
Propriétés
Numéro CAS |
131965-14-5 |
|---|---|
Nom du produit |
alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol |
Formule moléculaire |
C15H21NO2S |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-(1-benzothiophen-6-yl)-2-[3-(dimethylamino)propoxy]ethanol |
InChI |
InChI=1S/C15H21NO2S/c1-16(2)7-3-8-18-11-14(17)13-5-4-12-6-9-19-15(12)10-13/h4-6,9-10,14,17H,3,7-8,11H2,1-2H3 |
Clé InChI |
MYEQGSQJPQAJRB-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOCC(C1=CC2=C(C=C1)C=CS2)O |
SMILES canonique |
CN(C)CCCOCC(C1=CC2=C(C=C1)C=CS2)O |
Synonymes |
alpha-((3-(Dimethylamino)propoxy)methyl)benzo(b)thiophene-6-methanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



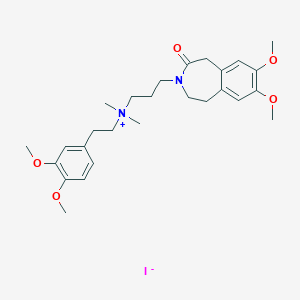

![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
![1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B159899.png)
![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)
![6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane](/img/structure/B159904.png)
